molecular formula C21H15N3O2S2 B12034109 (5E)-2-(3-methyl-1-benzofuran-2-yl)-5-[4-(methylsulfanyl)benzylidene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one CAS No. 606962-43-0

(5E)-2-(3-methyl-1-benzofuran-2-yl)-5-[4-(methylsulfanyl)benzylidene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

Cat. No.: B12034109
CAS No.: 606962-43-0
M. Wt: 405.5 g/mol
InChI Key: BHBJAXOTWWFVMN-GZTJUZNOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (5E)-2-(3-methyl-1-benzofuran-2-yl)-5-[4-(methylsulfanyl)benzylidene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is a complex organic molecule that features a benzofuran ring, a thiazolo-triazole core, and a benzylidene group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-2-(3-methyl-1-benzofuran-2-yl)-5-[4-(methylsulfanyl)benzylidene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one typically involves multiple steps:

    Formation of the Benzofuran Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Construction of the Thiazolo-Triazole Core: This step often involves the reaction of thiosemicarbazide with α-haloketones or α-haloesters, followed by cyclization.

    Introduction of the Benzylidene Group: The final step involves the condensation of the intermediate with 4-(methylsulfanyl)benzaldehyde under basic conditions to form the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the methylsulfanyl group.

    Reduction: Reduction reactions can target the benzylidene group, converting it to a benzyl group.

    Substitution: The benzofuran and thiazolo-triazole rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Benzyl derivatives.

    Substitution: Various substituted benzofuran or thiazolo-triazole derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound can act as a ligand in coordination chemistry, facilitating various catalytic processes.

    Organic Synthesis: It can serve as an intermediate in the synthesis of more complex molecules.

Biology

    Antimicrobial Agents: The compound has potential as an antimicrobial agent due to its unique structure.

    Enzyme Inhibition: It may inhibit specific enzymes, making it a candidate for drug development.

Medicine

    Drug Development:

Industry

    Materials Science: The compound can be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets. For instance, it may bind to enzymes or receptors, altering their activity. The benzofuran and thiazolo-triazole cores are known to interact with biological macromolecules, potentially disrupting normal cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Ethyl acetoacetate: A simpler compound used in organic synthesis.

    Disilanes: Organosilicon compounds with unique electronic properties.

    REAlRh Compounds: Rare earth-aluminum-rhodium compounds with distinct structural characteristics.

Uniqueness

The unique combination of a benzofuran ring, a thiazolo-triazole core, and a benzylidene group sets (5E)-2-(3-methyl-1-benzofuran-2-yl)-5-[4-(methylsulfanyl)benzylidene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one apart from other compounds. This structure imparts specific chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

CAS No.

606962-43-0

Molecular Formula

C21H15N3O2S2

Molecular Weight

405.5 g/mol

IUPAC Name

(5E)-2-(3-methyl-1-benzofuran-2-yl)-5-[(4-methylsulfanylphenyl)methylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one

InChI

InChI=1S/C21H15N3O2S2/c1-12-15-5-3-4-6-16(15)26-18(12)19-22-21-24(23-19)20(25)17(28-21)11-13-7-9-14(27-2)10-8-13/h3-11H,1-2H3/b17-11+

InChI Key

BHBJAXOTWWFVMN-GZTJUZNOSA-N

Isomeric SMILES

CC1=C(OC2=CC=CC=C12)C3=NN4C(=O)/C(=C\C5=CC=C(C=C5)SC)/SC4=N3

Canonical SMILES

CC1=C(OC2=CC=CC=C12)C3=NN4C(=O)C(=CC5=CC=C(C=C5)SC)SC4=N3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.